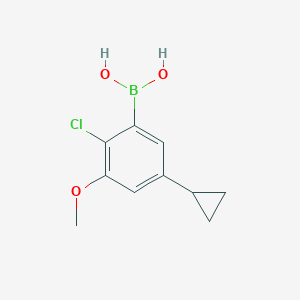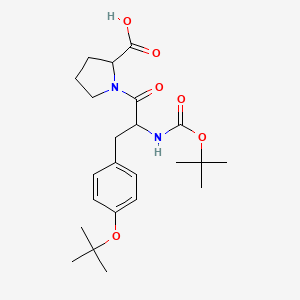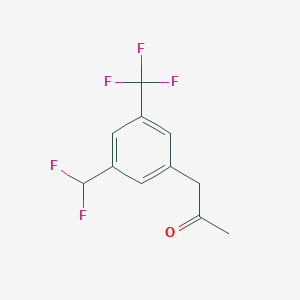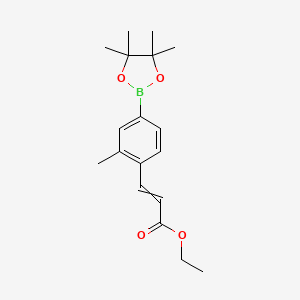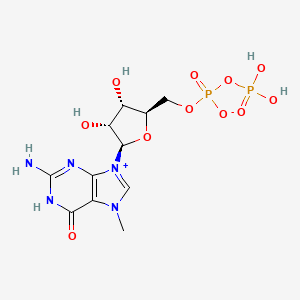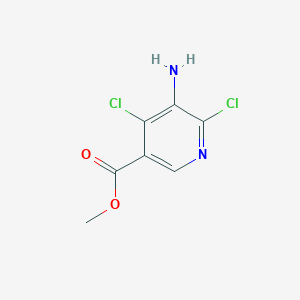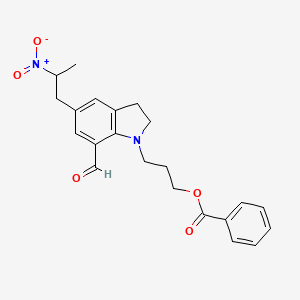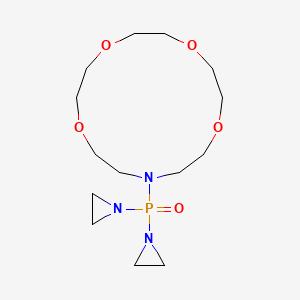
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(bis(1-aziridinyl)phosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- is a complex organic compound known for its unique structure and versatile applications. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of diethylene glycol with a nitrogen-containing compound, followed by the introduction of aziridinyl groups through a phosphinylation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridinyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized crown ethers, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate and transport therapeutic agents.
Industry: Utilized in the development of advanced materials, such as ion-selective membranes and sensors, due to its selective binding properties.
Mecanismo De Acción
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- exerts its effects involves the formation of stable complexes with metal ions. The ether and aziridinyl groups in the compound’s structure provide multiple binding sites for metal ions, facilitating strong and selective interactions. These interactions can influence various molecular pathways, depending on the specific application, such as catalysis in chemical reactions or modulation of biological activities in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A similar crown ether without the aziridinyl and phosphinyl groups, used primarily in coordination chemistry.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with two nitrogen atoms in the ring, offering different binding properties and applications.
18-Crown-6: A well-known crown ether with six oxygen atoms in the ring, widely used for its ability to complex with potassium ions.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- stands out due to its unique combination of ether and aziridinyl groups, which provide enhanced binding capabilities and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
101347-44-8 |
|---|---|
Fórmula molecular |
C14H28N3O5P |
Peso molecular |
349.36 g/mol |
Nombre IUPAC |
13-[bis(aziridin-1-yl)phosphoryl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H28N3O5P/c18-23(15-1-2-15,16-3-4-16)17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h1-14H2 |
Clave InChI |
HZJINMTVVVKUGS-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(N2CC2)N3CCOCCOCCOCCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


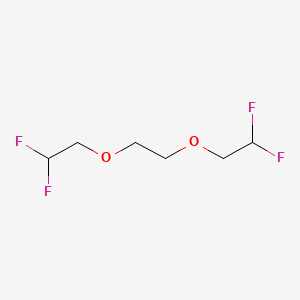
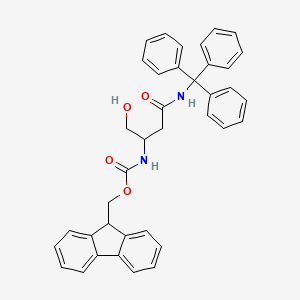
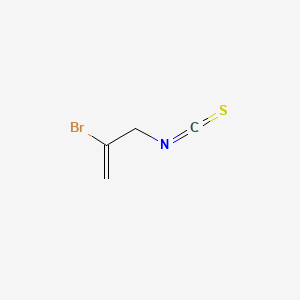
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

